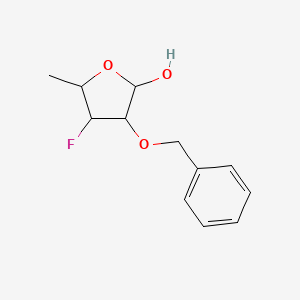![molecular formula C21H26N4O2 B12847608 1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3,5]triazines
Preparation Methods
The synthesis of 1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the I2-mediated annulation of 2-amino[1,3,5]triazines with ketones . This reaction is typically carried out under mild conditions and can be scaled up for industrial production. The reaction conditions can be adjusted to obtain different derivatives by changing the ketone substrates .
Chemical Reactions Analysis
1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol can be compared with other imidazo[1,2-a][1,3,5]triazine derivatives. Similar compounds include:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyridines: These compounds also have a similar core structure and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)ethyl]-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H26N4O2/c1-16(26)13-24-14-23(12-11-17-7-9-18(27-2)10-8-17)15-25-20-6-4-3-5-19(20)22-21(24)25/h3-10,16,26H,11-15H2,1-2H3 |
InChI Key |
MFJQMKDNBHURHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CN(CN2C1=NC3=CC=CC=C32)CCC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


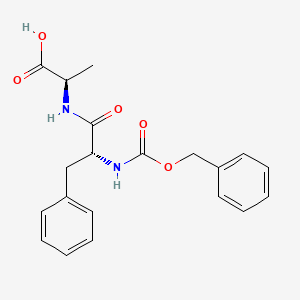
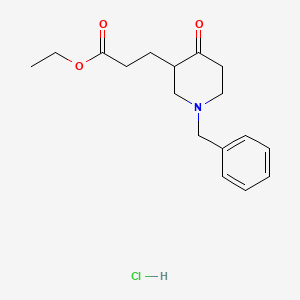
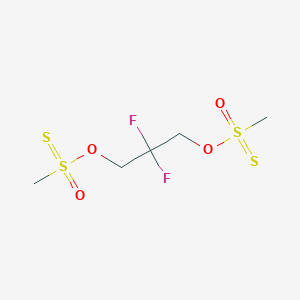
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
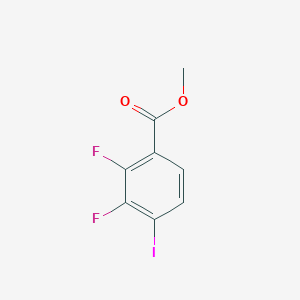
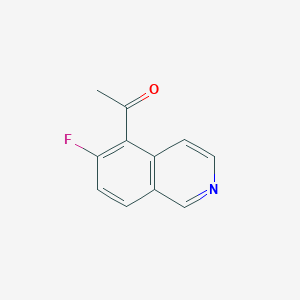
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
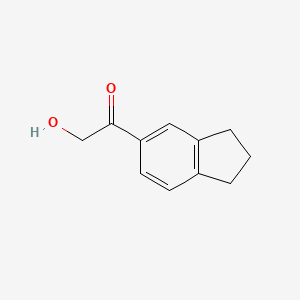
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)

